N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions.
Major Products
Substitution: Formation of N-(4-substituted-3-methylphenyl)-4-methyl-3-nitrobenzamide derivatives.
Reduction: Formation of N-(4-bromo-3-methylphenyl)-4-methyl-3-aminobenzamide.
Oxidation: Formation of N-(4-bromo-3-methylphenyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to be due to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-bromo-3-methylphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-bromo-3-methylphenyl)-4-methylbenzamide:
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide: Lacks the methyl group, which may influence its solubility and reactivity.
The presence of both the nitro and methyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-4-11(8-14(9)18(20)21)15(19)17-12-5-6-13(16)10(2)7-12/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMOCBCSCIQLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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